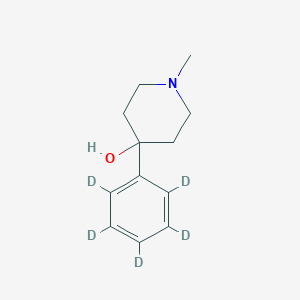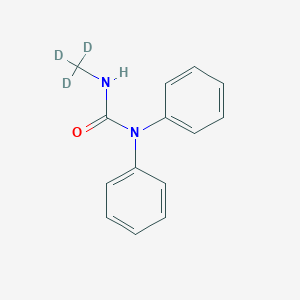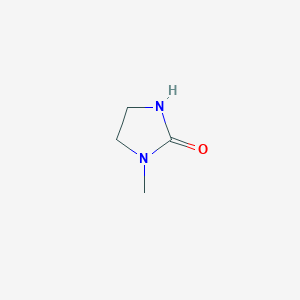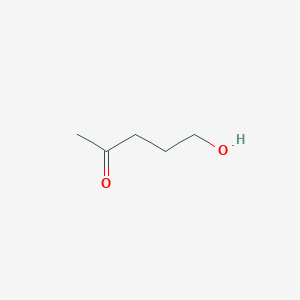
1-Methyl-4-phenyl-4-piperidinol-d5
Descripción general
Descripción
1-Methyl-4-phenyl-4-piperidinol-d5 is a deuterated analogue of 1-Methyl-4-phenylpiperidin-4-ol. This compound is characterized by the presence of five deuterium atoms on the phenyl ring, which can be used to study various biochemical and pharmacological processes due to its isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentadeuteriophenylmagnesium bromide from 2,3,4,5,6-pentadeuteriobromobenzene and magnesium in anhydrous ether.
Grignard Reaction: The Grignard reagent is then reacted with 1-Methyl-4-piperidone to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-phenyl-4-piperidinol-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-one.
Reduction: Formation of 1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-4-piperidinol-d5 has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies and to trace reaction pathways.
Biology: Employed in studies of metabolic processes and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-phenyl-4-piperidinol-d5 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it useful for studying enzyme-catalyzed reactions and drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenylpiperidin-4-ol: The non-deuterated analogue.
1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine: The reduced form of the compound.
1-Methyl-4-phenylpiperidin-4-one: The oxidized form of the compound.
Uniqueness
The uniqueness of 1-Methyl-4-(2,3,4,5,6
Propiedades
IUPAC Name |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCZMQYJIRKRV-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)


![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)




![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)

